
(3-(1H-Pyrrol-1-yl)propyl)Zinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-(1H-pyrrol-1-yl)propyl)zinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc compound that is used as a reagent in organic synthesis. It is a solution of the compound in THF, a common solvent in organic chemistry. This compound is particularly useful in cross-coupling reactions, where it acts as a nucleophile, transferring its organic group to an electrophilic partner.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-(1H-pyrrol-1-yl)propyl)zinc bromide typically involves the reaction of 3-(1H-pyrrol-1-yl)propyl bromide with zinc in the presence of THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the zinc reagent. The general reaction can be represented as follows:
[ \text{3-(1H-pyrrol-1-yl)propyl bromide} + \text{Zn} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems can help in maintaining the inert atmosphere and precise control of reaction conditions, such as temperature and concentration.
Analyse Des Réactions Chimiques
Types of Reactions
(3-(1H-pyrrol-1-yl)propyl)zinc bromide primarily undergoes substitution reactions, particularly in cross-coupling reactions such as Negishi coupling. It can also participate in addition reactions with electrophiles.
Common Reagents and Conditions
Negishi Coupling: This reaction involves the coupling of this compound with an organic halide in the presence of a palladium catalyst. The reaction is typically carried out in an inert atmosphere at moderate temperatures.
Addition Reactions: The compound can react with various electrophiles, such as carbonyl compounds, to form new carbon-carbon bonds.
Major Products
The major products of reactions involving this compound are typically substituted pyrrole derivatives, which can be further functionalized for various applications.
Applications De Recherche Scientifique
(3-(1H-pyrrol-1-yl)propyl)zinc bromide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: The compound can be used to modify biomolecules, such as peptides and proteins, by introducing pyrrole-containing groups.
Industry: The compound is used in the production of advanced materials, such as conducting polymers and organic semiconductors.
Mécanisme D'action
The mechanism by which (3-(1H-pyrrol-1-yl)propyl)zinc bromide exerts its effects in chemical reactions involves the transfer of the pyrrole-containing group to an electrophilic partner. This transfer is facilitated by the zinc atom, which acts as a mediator in the reaction. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3-(4-tert-butoxycarbonylpiperazin-1-yl)propyl)zinc bromide
- (3-(2,2,5,5-tetramethyl-1,2,5-azadisilolidin-1-yl)propyl)zinc bromide
Uniqueness
(3-(1H-pyrrol-1-yl)propyl)zinc bromide is unique due to the presence of the pyrrole ring, which imparts specific electronic and steric properties to the compound. This makes it particularly useful in reactions where the introduction of a pyrrole group is desired. The compound’s solubility in THF also enhances its reactivity and ease of handling in various synthetic applications.
Propriétés
Formule moléculaire |
C7H10BrNZn |
|---|---|
Poids moléculaire |
253.4 g/mol |
Nom IUPAC |
bromozinc(1+);1-propylpyrrole |
InChI |
InChI=1S/C7H10N.BrH.Zn/c1-2-5-8-6-3-4-7-8;;/h3-4,6-7H,1-2,5H2;1H;/q-1;;+2/p-1 |
Clé InChI |
YHGMGEIEPYGSCF-UHFFFAOYSA-M |
SMILES canonique |
[CH2-]CCN1C=CC=C1.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





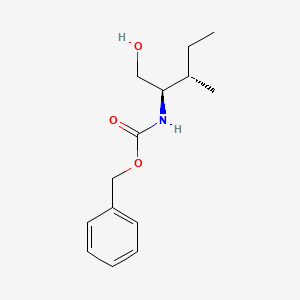
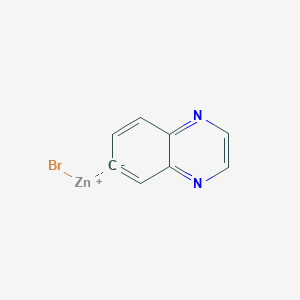
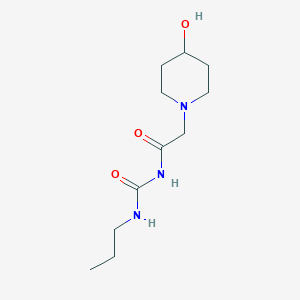

![5-Butyl-2-[4-(4-heptylcyclohexyl)phenyl]pyridine](/img/structure/B14897912.png)
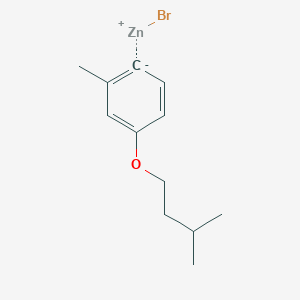
![2-[10-(2-methoxyethyl)-13-oxa-3,4,6,7,10-pentazatricyclo[7.4.0.02,6]trideca-1(9),2,4,7-tetraen-5-yl]quinolin-8-amine](/img/structure/B14897929.png)

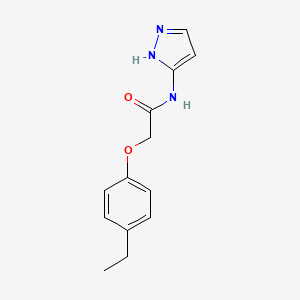

![3-Bromo-6-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B14897951.png)
